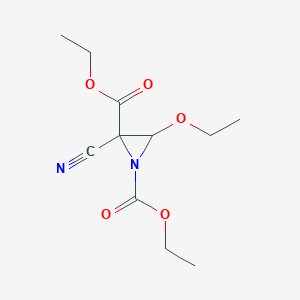
1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester is a chemical compound with the molecular formula C11H16N2O5. This compound is known for its unique structure, which includes an aziridine ring, a cyano group, and ester functionalities. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester typically involves the reaction of ethyl cyanoacetate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the aziridine ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and require careful control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or ester functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester involves its interaction with various molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. This reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Aziridinedicarboxylic acid, diethyl ester: Lacks the cyano and ethoxy groups.
2-Cyano-3-ethoxyacrylic acid, diethyl ester: Contains a similar cyano and ethoxy group but lacks the aziridine ring.
Uniqueness
1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester is unique due to the presence of both the aziridine ring and the cyano group, which confer distinct reactivity and properties. This combination makes it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
650607-56-0 |
|---|---|
Formule moléculaire |
C11H16N2O5 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
diethyl 2-cyano-3-ethoxyaziridine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H16N2O5/c1-4-16-8-11(7-12,9(14)17-5-2)13(8)10(15)18-6-3/h8H,4-6H2,1-3H3 |
Clé InChI |
LOACQURGWBXYDC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C(N1C(=O)OCC)(C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


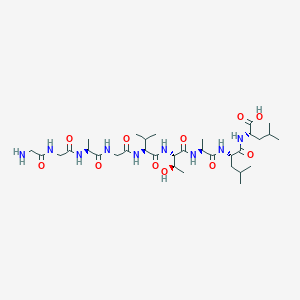
![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
![{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol](/img/structure/B12602244.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)

![N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602257.png)
![7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12602263.png)
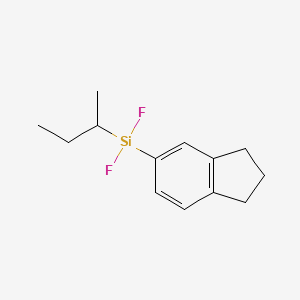
![N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12602276.png)

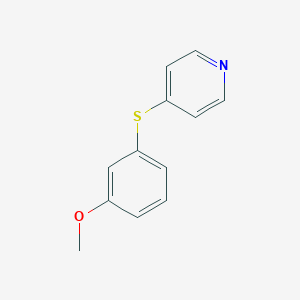
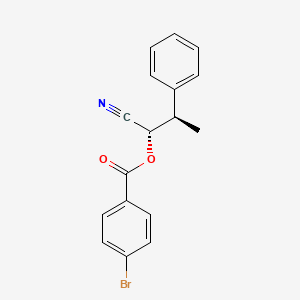
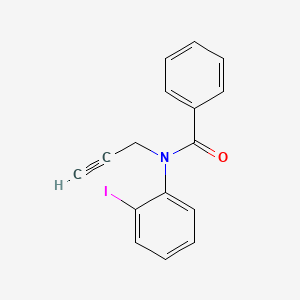
![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)
